
N-(3-Pyridinylmethyl)-2-butanamine hydrochloride
説明
“N-(3-Pyridinylmethyl)-2-butanamine hydrochloride” is a chemical compound with the molecular formula C10H16N2.ClH . It is a solid substance at room temperature . The compound is provided to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The InChI code for “N-(3-Pyridinylmethyl)-2-butanamine hydrochloride” is 1S/C10H16N2.ClH/c1-2-3-6-11-8-10-5-4-7-12-9-10;/h4-5,7,9,11H,2-3,6,8H2,1H3;1H . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“N-(3-Pyridinylmethyl)-2-butanamine hydrochloride” is a solid at room temperature . Its molecular weight is 200.71 .Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of nitrogen heterocycles, such as the pyrrolidine ring, in the development of compounds for the treatment of human diseases . While it does not specifically mention “N-(3-Pyridinylmethyl)-2-butanamine hydrochloride”, it provides valuable insights into the broader field of amine chemistry and drug discovery.
科学的研究の応用
Overview
The compound N-(3-Pyridinylmethyl)-2-butanamine hydrochloride presents a structural framework with potential applications across various scientific research fields. However, direct studies on this specific compound's applications are scarce. To provide insights into related research applications and the significance of structurally similar compounds, we examine the broader context of pyridine derivatives and their functional relevance in scientific studies.
Biomarkers for Epoxide Formation
Research on butadiene-derived hemoglobin adducts, including compounds structurally related to N-(3-Pyridinylmethyl)-2-butanamine hydrochloride, has underscored their utility as biomarkers for internal epoxide formation. These studies reveal species and concentration-dependent metabolism of butadiene, highlighting the significance of such compounds in understanding metabolic pathways and potential toxicological impacts (Boysen et al., 2007).
Solvent Applications and Separation Processes
Pyridine derivatives, including structures analogous to N-(3-Pyridinylmethyl)-2-butanamine hydrochloride, have been extensively studied for their solvent properties and applications in separation processes. For instance, the activity coefficients at infinite dilution of various solutes in ionic liquids containing pyridine structures have been investigated for their efficacy in separation challenges (Domańska et al., 2016).
Neuroprotective Potential
The neuroprotective potential of compounds within the pyridine family, including derivatives of N-(3-Pyridinylmethyl)-2-butanamine hydrochloride, has been a focus of research, particularly in the context of ischemic stroke and degenerative diseases. Studies suggest that these compounds may offer a multi-targeted approach to neuroprotection, influencing pathways related to oxidative stress, mitochondrial dysfunction, and inflammation (Abdoulaye & Guo, 2016).
Catalytic and Synthetic Chemistry
Pyridine scaffolds, including those related to N-(3-Pyridinylmethyl)-2-butanamine hydrochloride, are fundamental in catalysis and synthetic chemistry, facilitating the development of novel compounds and materials. Their roles in forming metal complexes, designing catalysts, and enabling asymmetric synthesis underscore their versatile applications in advancing chemical sciences (Li et al., 2019).
特性
IUPAC Name |
N-(pyridin-3-ylmethyl)butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2.ClH/c1-3-9(2)12-8-10-5-4-6-11-7-10;/h4-7,9,12H,3,8H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKUMTXBVLUTFMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=CN=CC=C1.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-Pyridinylmethyl)-2-butanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4'-Fluoro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B3077681.png)
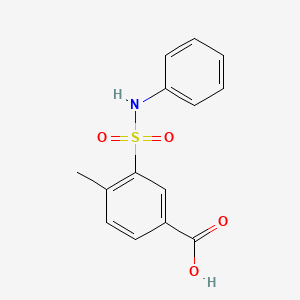
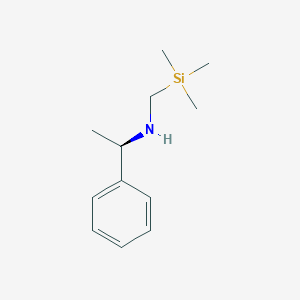
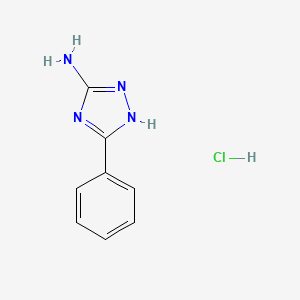
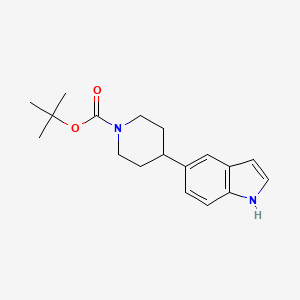
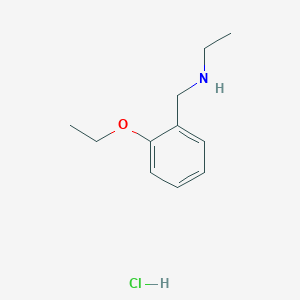
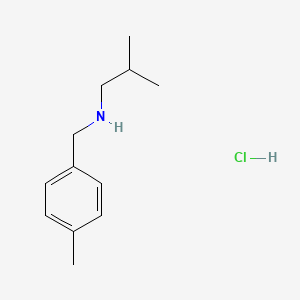

![2-Methyl-N-[(3-methyl-2-thienyl)methyl]-1-propanamine hydrochloride](/img/structure/B3077745.png)
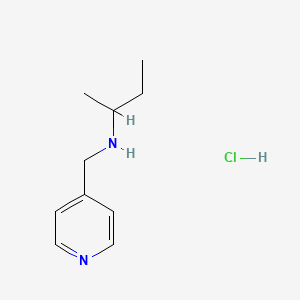
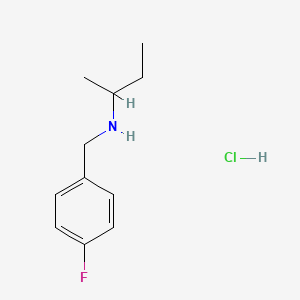
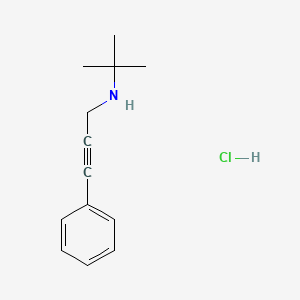
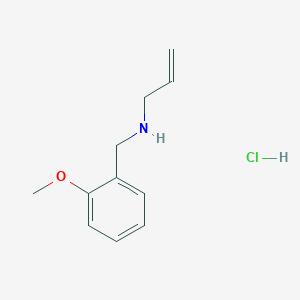
![N-[(5-Methyl-2-thienyl)methyl]-2-propen-1-amine hydrochloride](/img/structure/B3077784.png)